Epelsiban Besylate
Description
Significance of Oxytocin (B344502) System in Physiological Processes
The oxytocin (OT) system plays a crucial role in a wide array of physiological and behavioral processes. physiology.org Oxytocin is a peptide hormone and neuropeptide produced in the hypothalamus and released from the posterior pituitary gland. wikipedia.orgauctoresonline.org Its actions are mediated by specific oxytocin receptors (OTR), which are G-protein-coupled receptors found in various tissues. physiology.orgwikipedia.org
The most well-documented functions of oxytocin are related to female reproduction. physiology.org It is critically involved in stimulating uterine smooth muscle contractions during labor and childbirth and is essential for the milk ejection reflex during lactation. physiology.orgwikipedia.orgclevelandclinic.org Beyond these classical roles, the oxytocin system is integral to various other functions. In males, it is involved in ejaculation and may induce erections. physiology.orgwikipedia.org The OT system also has a significant impact on social behaviors, including maternal behavior, social bonding, trust, and romantic attachment. wikipedia.orgclevelandclinic.org Furthermore, oxytocin receptors have been identified in tissues such as the heart, kidney, pancreas, and brain, suggesting its involvement in cardiovascular regulation, stress response, and metabolism. physiology.orgauctoresonline.orgpatsnap.com
Evolution of Oxytocin Receptor Antagonists: From Peptides to Non-Peptides
Given oxytocin's potent effect on uterine contractions, its receptor became a logical target for developing tocolytic agents to manage preterm labor. nih.gov The initial research focused on developing peptide-based antagonists, which are structurally similar to oxytocin itself. nih.govcapes.gov.br Atosiban (B549348) is a prominent example of a peptide oxytocin antagonist and is used clinically for treating preterm labor in some countries. nih.govnih.gov It is an analogue of oxytocin that competitively blocks the receptor. nih.govuq.edu.au While effective, peptide-based antagonists like atosiban often have limitations, including a lack of oral bioavailability and potential cross-reactivity with closely related vasopressin receptors, which can lead to undesirable effects. nih.govcapes.gov.br
These limitations spurred the evolution of research towards non-peptide oxytocin receptor antagonists. tandfonline.com The goal was to develop compounds with improved pharmacological profiles, including higher potency, greater selectivity for the oxytocin receptor over vasopressin receptors, and the potential for oral administration. capes.gov.brnewdrugapprovals.org This shift has led to the discovery of several structural classes of non-peptide antagonists, offering the promise of more convenient and targeted therapeutic options. capes.gov.brtandfonline.com
Rationale for Novel Oxytocin Receptor Antagonists in Research
The quest for new oxytocin receptor antagonists continues for several reasons. A primary driver is the need to improve upon existing tocolytic agents for preterm labor, seeking compounds with greater efficacy and a better side-effect profile than currently available options like atosiban. nih.govtandfonline.com Researchers aim to develop antagonists with higher potency and selectivity, which could translate to better clinical outcomes. tandfonline.com
Furthermore, the expanding understanding of the oxytocin system's diverse roles has opened up new potential therapeutic avenues for OTR antagonists beyond tocolysis. tandfonline.com Research has explored their use in conditions such as premature ejaculation, where oxytocin is believed to play a role in the ejaculatory process. tandfonline.comoup.com Other areas of investigation have included enhancing the success rates of in-vitro fertilization (IVF) by reducing uterine contractions during embryo implantation and treating conditions like adenomyosis and benign prostatic hyperplasia. tandfonline.comwikipedia.orgamazonaws.com The development of novel, highly selective, and brain-penetrant non-peptide antagonists is crucial for exploring these potential central nervous system applications. oup.comwikipedia.org
Overview of Epelsiban (B1671370) Besylate's Research Context
Epelsiban (GSK-557,296-B) is a potent, selective, and orally bioavailable non-peptide oxytocin receptor antagonist that emerged from this advanced research landscape. wikipedia.orgmedchemexpress.com It was developed by GlaxoSmithKline as part of the effort to create improved OTR antagonists. newdrugapprovals.org In-vitro studies demonstrated that Epelsiban is a highly potent antagonist at the human oxytocin receptor, with significantly higher selectivity over the human vasopressin V1a, V1b, and V2 receptors. wikipedia.org Its potency at the human OTR was found to be substantially higher than the first-generation peptide antagonist, atosiban. wikipedia.org
The research and development of Epelsiban explored its potential utility in several clinical contexts. wikipedia.org It was investigated for the treatment of premature ejaculation in men and as a potential agent to improve embryo implantation rates for women undergoing IVF procedures. newdrugapprovals.orgwikipedia.orggsk-studyregister.com Additionally, its potential role in treating adenomyosis was also a subject of clinical investigation. wikipedia.orgspringer.com Although development for some indications was ultimately discontinued (B1498344) for strategic reasons, the research into Epelsiban illustrates the targeted approach of modern drug discovery in modulating the oxytocin system for novel therapeutic applications. wikipedia.orgspringer.com
Research Findings on Epelsiban
Epelsiban has been the subject of several preclinical and clinical studies to characterize its pharmacological profile and explore its therapeutic potential.
Potency and Selectivity
In-vitro binding inhibition data highlighted Epelsiban as a highly potent and selective non-peptide oxytocin antagonist. wikipedia.org It exhibits sub-nanomolar potency for the human oxytocin receptor (hOTR) and demonstrates a high degree of selectivity over related human vasopressin receptors. wikipedia.org
| Compound | Potency at hOTR (Ki) | Selectivity vs hV1a Receptor | Selectivity vs hV2 Receptor | Reference |
|---|---|---|---|---|
| Epelsiban | 0.13 nM | >50,000-fold | >31,000-fold | newdrugapprovals.orgwikipedia.org |
| Atosiban | ~13 nM (100-fold less potent than Epelsiban) | Data not specified | Data not specified | wikipedia.org |
| Retosiban | Data not specified (5-fold less potent than Epelsiban) | Less selective than Epelsiban | Less selective than Epelsiban | wikipedia.org |
Preclinical Research
Preclinical studies provided further insights into Epelsiban's activity. In rats, Epelsiban shows an IC₅₀ of 192 nM for the oxytocin receptor. medchemexpress.com Research also investigated its potential role in benign prostatic hyperplasia, as oxytocin is known to cause contractions of the prostate. wikipedia.org Studies using human prostatic tissue found that Epelsiban inhibited the contractile effect of oxytocin in a concentration-dependent manner, suggesting a potential application in this area. wikipedia.orgwikiwand.com
Clinical Research
Epelsiban advanced into clinical trials for several conditions. medchemexpress.com Phase 2 trials were completed to evaluate its use in treating premature ejaculation. medchemexpress.comdrugbank.comresearchgate.net It was also studied as an agent to enhance embryo or blastocyst implantation during IVF procedures and for the treatment of adenomyosis. wikipedia.orgmedchemexpress.com
| Condition Investigated | Phase of Development | Trial Identifier | Reference |
|---|---|---|---|
| Premature Ejaculation | Phase 2 | NCT01021553 | medchemexpress.comdrugbank.com |
| Embryo Transfer / Infertility | Phase 1 | NCT01669083, NCT02213029, NCT02257359 | medchemexpress.com |
| Adenomyosis | Phase 2 (Planned/Withdrawn) | NCT02794467 | springer.compatsnap.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1159097-48-9 |
|---|---|
Molecular Formula |
C36H44N4O7S |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1 |
InChI Key |
BEWUOCYETMDWGE-FKDQZALLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK557296B; GSK-557296B; Epelsiban besylate. |
Origin of Product |
United States |
Discovery and Design of Epelsiban Besylate
Initial Identification of 2,5-Diketopiperazine Scaffolds as Oxytocin (B344502) Receptor Antagonists
The quest for novel, selective, and orally bioavailable oxytocin receptor antagonists led researchers at GlaxoSmithKline to screen their extensive compound collection and various libraries. wikipedia.org This large-scale screening effort identified a class of compounds known as 2,5-diketopiperazines (2,5-DKPs) as promising starting points. wikipedia.orgnih.gov The 2,5-DKP scaffold is a six-membered ring containing two nitrogen and two oxygen atoms, which provides a rigid and chiral framework. mdpi.comwikipedia.org This inherent rigidity is a desirable feature in drug design as it can lead to higher affinity and selectivity for the target receptor. mdpi.com The 2,5-DKP core is also found in a number of other biologically active compounds, highlighting its potential as a "privileged scaffold" in medicinal chemistry. wikipedia.orgmdpi.com
Lead Compound Identification and Optimization Strategies
From the initial screening, a lead compound, a mixture of isomers with a 2,5-diketopiperazine core, was identified. This initial hit demonstrated antagonist activity at the human oxytocin receptor with a binding affinity (Ki) of 300 nM. wikipedia.org While promising, this potency was not yet at the level required for a clinical candidate, and the presence of multiple isomers complicated further development.
Subsequent structure-activity relationship (SAR) studies were initiated to optimize the potency and selectivity of this lead compound. These studies led to the development of a semi-rigid and chirally pure 2,5-diketopiperazine with a significantly improved Ki of 4 nM. wikipedia.org A key finding from these initial SAR studies was the importance of the stereochemistry of the substituents on the diketopiperazine ring. Optimal activity was observed in the (3R, 6R, 7R) series of compounds. wikipedia.org Further optimization focused on the nature of the substituents at the C-3 and C-6 positions of the diketopiperazine core. An indanyl group was found to be the preferred substituent at the C-3 position, while a 4-carbon branched alkyl group was determined to be optimal at the C-6 position. wikipedia.org
However, while these early analogs showed excellent potency and selectivity for the oxytocin receptor over the related vasopressin receptors, they suffered from poor oral bioavailability in preclinical studies. wikipedia.org This necessitated a shift in the optimization strategy to focus not only on pharmacodynamic properties (potency and selectivity) but also on pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
This led to the development of Epelsiban (B1671370), which incorporates the optimized structural features and exhibits sub-nanomolar potency for the human oxytocin receptor with a Ki of 0.13 nM. wikipedia.org
Table 1: Evolution of Potency in the 2,5-Diketopiperazine Series
| Compound | Key Structural Features | Oxytocin Receptor Affinity (Ki) |
| Initial Lead | Mixture of isomers, 2,5-DKP core | 300 nM |
| Optimized Analog | Semi-rigid, chirally pure 2,5-DKP | 4 nM |
| Epelsiban | (3R,6R,7R) stereochemistry, indanyl group at C-3, branched alkyl at C-6, and other modifications | 0.13 nM |
Rational Design Principles in the Development of Epelsiban Besylate
The development of Epelsiban from a potent but poorly bioavailable lead into a clinical candidate was guided by several key rational design principles. A primary strategy was the use of property-based design , specifically focusing on the Estimated Human Oral Absorption (EHOA). wikipedia.org This approach uses computational models to predict the oral absorption of a compound based on its physicochemical properties, such as lipophilicity and molecular size. By focusing on compounds with a favorable EHOA profile, the research team was able to prioritize the synthesis of analogs with a higher probability of good oral bioavailability. This led to the exploration of 2,5-diketopiperazines with smaller exocyclic aromatic rings and small amide groups. wikipedia.org
Another critical aspect of the rational design process was the early and continuous focus on selectivity . The oxytocin receptor is structurally similar to the vasopressin receptors (V1a, V1b, and V2), and off-target activity at these receptors could lead to undesirable side effects. To mitigate this risk, a key consideration from the initial screening was to select a template with inherent selectivity. wikipedia.org This focus on selectivity was maintained throughout the optimization process, resulting in Epelsiban having a very high degree of selectivity for the oxytocin receptor. It is over 50,000-fold selective for the human oxytocin receptor over the V1a receptor, over 63,000-fold selective over the V1b receptor, and over 31,000-fold selective over the V2 receptor. wikipedia.orgmedchemexpress.com
Furthermore, in silico profiling was employed to predict the potential for compounds to cross the blood-brain barrier. wikipedia.org For the intended therapeutic indications, central nervous system (CNS) penetration was undesirable. By using computational models to predict CNS penetration, researchers could deprioritize or modify compounds that were likely to have central effects. This proactive approach helped to ensure that the final clinical candidate would primarily act on peripheral oxytocin receptors. wikipedia.org The culmination of these rational design strategies was the identification of the small, conformationally constrained, and homochiral 2,5-DKP scaffold as the ideal template, leading to the successful development of Epelsiban as a potent, selective, and orally active peripheral oxytocin antagonist. wikipedia.org
Table 2: Selectivity Profile of Epelsiban
| Receptor | Selectivity vs. Oxytocin Receptor |
| Vasopressin V1a | >50,000-fold |
| Vasopressin V1b | >63,000-fold |
| Vasopressin V2 | >31,000-fold |
Chemical Synthesis and Derivatization of Epelsiban Besylate
Synthetic Routes for the 2,5-Diketopiperazine Core
One of the prominent methods employed for the synthesis of the DKP core in molecules like Epelsiban (B1671370) is the Ugi four-component reaction (U-4CR) . rsc.org This multicomponent reaction allows for the efficient assembly of a linear peptide precursor, which can then undergo cyclization to form the desired 2,5-diketopiperazine ring. rsc.orgwikipedia.org The U-4CR involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. rsc.org
Another approach to the 2,5-diketopiperazine ring is through intramolecular enolate acylation . This method involves the cyclization of an enolate onto a carbonyl group within the same molecule to form the ring structure. wikipedia.org
Additionally, methods such as amide bond formation and N-alkylation are also utilized for the synthesis of DKP cores. researchgate.net Diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation has also been reported as a concise method for synthesizing 2,5-diketopiperazines. organic-chemistry.org
Table 1: Synthetic Routes for the 2,5-Diketopiperazine Core
| Route | Description | Key Features |
|---|---|---|
| Ugi Four-Component Reaction (U-4CR) | A multicomponent reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a linear dipeptide precursor. rsc.org | Efficient, convergent, allows for diversity. rsc.org |
| Intramolecular Enolate Acylation | Cyclization of an enolate onto a carbonyl group within the same molecule. wikipedia.org | Forms the ring through a C-C bond formation. wikipedia.org |
| Dipeptide Cyclization | Spontaneous or mediated cyclization of a linear dipeptide ester. wikipedia.org | A common and straightforward method. wikipedia.org |
| Diboronic Acid Anhydride Catalysis | Catalytic condensation of amino acids followed by deprotection and intramolecular cyclization. organic-chemistry.org | High yield, avoids stoichiometric condensation reagents. organic-chemistry.org |
Stereoselective Synthesis Methodologies for Epelsiban Besylate
The biological activity of Epelsiban is highly dependent on its specific stereochemistry, necessitating a stereoselective synthesis. wikipedia.org The desired isomer of Epelsiban possesses the (3R, 6R, 7R) configuration. wikipedia.orgacs.org
A key strategy for achieving this is through a six-stage stereoselective synthesis starting from indene . acs.orgnewdrugapprovals.orgnih.gov This process ensures the correct spatial arrangement of the substituents on the 2,5-diketopiperazine core.
The Ugi four-component reaction, as mentioned earlier, is a crucial part of the stereoselective synthesis. rsc.orgwikipedia.org The reaction utilizes chiral starting materials to introduce the desired stereocenters. Specifically, the synthesis involves the reaction of Cbz-protected (R)-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile. wikipedia.org
Following the Ugi reaction, a hydrogenation step is employed to remove the protecting groups (Cbz and benzyl), which then allows for the cyclization of the linear peptide to form the phenolic cyclic dipeptide. wikipedia.org
An important step in controlling the stereochemistry at the exocyclic position is an epimerization that occurs during the hydrolysis of the phenolic amide. wikipedia.org This hydrolysis, facilitated by carbonyl diimidazole (CDI) and followed by the addition of aqueous hydrochloric acid, yields the acid with the required (7R)-stereochemistry as the major product. wikipedia.org
Table 2: Stereoselective Synthesis Methodologies
| Methodology | Description | Outcome |
|---|---|---|
| Six-Stage Synthesis from Indene | A multi-step process to build the molecule with precise stereocontrol. acs.orgnewdrugapprovals.orgnih.gov | Yields the desired (3R,6R,7R)-2,5-diketopiperazine. acs.org |
| Chiral Starting Materials in Ugi Reaction | Use of enantiomerically pure reactants in the four-component reaction. wikipedia.org | Introduces the correct stereocenters early in the synthesis. wikipedia.org |
| Hydrogenation and Cyclization | Removal of protecting groups to facilitate the formation of the cyclic dipeptide. wikipedia.org | Forms the core ring structure. wikipedia.org |
| Acid-Catalyzed Epimerization | Hydrolysis of the phenolic amide under acidic conditions. wikipedia.org | Corrects the stereochemistry at the exocyclic position to the desired (7R) configuration. wikipedia.org |
Key Intermediates and Reaction Mechanisms
The synthesis of this compound proceeds through several key intermediates. The initial product of the Ugi reaction is a linear peptide (a tri-peptide product). rsc.orgwikipedia.org This linear precursor is a mixture of diastereoisomers at the exocyclic amide position. wikipedia.org
Following hydrogenation to remove protecting groups, this linear peptide cyclizes to form a phenolic cyclic dipeptide . rsc.orgwikipedia.org This intermediate still exists as a mixture of diastereomers. wikipedia.org
The subsequent hydrolysis of the phenolic amide using carbonyl diimidazole (CDI) and hydrochloric acid generates a carboxylic acid intermediate . wikipedia.org It is during this step that epimerization occurs, leading to the desired (7R)-stereochemistry as the major product. wikipedia.org
Finally, the carboxylic acid is activated with a peptide coupling reagent, such as CDI, and then reacted with morpholine (B109124) to yield Epelsiban. wikipedia.org
Table 3: Key Intermediates in this compound Synthesis
| Intermediate | Description | Role in Synthesis |
|---|---|---|
| Linear Peptide | The acyclic product of the Ugi four-component reaction. rsc.orgwikipedia.org | Precursor to the cyclic dipeptide. wikipedia.org |
| Phenolic Cyclic Dipeptide | The cyclized product formed after hydrogenation. wikipedia.org | Intermediate before final side-chain modification. wikipedia.org |
| Carboxylic Acid Intermediate | Formed by the hydrolysis of the phenolic amide. wikipedia.org | Undergoes epimerization to the desired stereoisomer. wikipedia.org |
| Activated Acid | The carboxylic acid treated with a coupling reagent like CDI. wikipedia.org | Reactive species for the final amidation step. wikipedia.org |
Strategies for Improving Synthetic Yields and Purity
Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity, which is critical for a pharmaceutical compound.
One strategy involves the careful selection of solvents and reaction conditions. For instance, optimizing solvent systems (e.g., DMF/THF ratios) in the Ugi reaction can improve both yield and purity. Monitoring the reaction progress using techniques like HPLC-MS is also crucial to ensure the desired outcome.
Purification of intermediates and the final product is another key aspect. Column chromatography, often using basic alumina, is employed to separate the desired product from by-products and unreacted starting materials. newdrugapprovals.orgnewdrugapprovals.org
For the final salt form, this compound, crystallization is a critical step for purification. This involves dissolving the crude product in a suitable solvent system (e.g., acetone (B3395972) and water), followed by controlled cooling and seeding to induce the formation of a specific crystalline form. newdrugapprovals.org This process not only purifies the compound but also ensures the correct polymorphic form, which can impact its physical properties. Temperature cycling during crystallization can also be employed to improve the crystal quality and purity. newdrugapprovals.org
The development of a novel production method for a key intermediate has been highlighted as a way to achieve high yield and purity, as by-products in earlier steps can negatively impact the purity of the final compound. rssing.com
Table 4: Strategies for Improving Synthetic Yield and Purity
| Strategy | Description | Impact |
|---|---|---|
| Optimization of Reaction Conditions | Fine-tuning parameters such as solvents and temperature. | Increases reaction efficiency and minimizes side reactions. |
| Chromatographic Purification | Using techniques like column chromatography to separate the desired compound. newdrugapprovals.orgnewdrugapprovals.org | Removes impurities and by-products. newdrugapprovals.org |
| Crystallization of the Besylate Salt | Controlled precipitation from a supersaturated solution to form a specific crystal lattice. newdrugapprovals.org | Achieves high purity and the desired solid-state form. newdrugapprovals.org |
| Process Monitoring | Utilizing analytical techniques like HPLC-MS to track the reaction. | Allows for timely intervention and optimization. |
Molecular Pharmacology of Epelsiban Besylate
Oxytocin (B344502) Receptor Binding Kinetics and Affinity
Epelsiban (B1671370) demonstrates high-affinity binding to the human oxytocin receptor, a key characteristic for its potent antagonist activity. wikipedia.org This strong interaction is fundamental to its ability to block the physiological effects of oxytocin.
Determination of Dissociation Constant (Ki) and pKi at the Human Oxytocin Receptor
The affinity of Epelsiban for the human oxytocin receptor (hOTR) has been quantified through its dissociation constant (Ki) and the logarithmic transformation of this value (pKi). In-vitro binding inhibition studies have shown that Epelsiban possesses sub-nanomolar potency at the hOTR, with a reported Ki value of 0.13 nM. wikipedia.orgnewdrugapprovals.org Another source indicates a pKi of 9.9 for the human oxytocin receptor. medchemexpress.comtargetmol.com This high binding affinity underscores the potent antagonistic properties of the compound.
Table 1: Binding Affinity of Epelsiban at the Human Oxytocin Receptor
| Parameter | Value |
|---|---|
| Ki | 0.13 nM wikipedia.orgnewdrugapprovals.org |
Competitive Antagonism Mechanism
Epelsiban functions as a competitive antagonist at the oxytocin receptor. This mechanism involves the direct competition of Epelsiban with the endogenous ligand, oxytocin, for binding to the receptor. By occupying the receptor's binding site, Epelsiban prevents oxytocin from binding and initiating the downstream signaling cascades that lead to physiological responses, such as uterine contractions. Studies in human myometrial cells have confirmed that the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP3) production by Epelsiban follows single-site competitive binding kinetics. nih.gov
Receptor Selectivity Profile
A crucial aspect of Epelsiban's pharmacological profile is its high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors. wikipedia.orgnewdrugapprovals.org This selectivity is important for minimizing potential off-target effects that could be mediated by the vasopressin system.
Selectivity over Vasopressin Receptors (V1a, V1b, V2)
Epelsiban exhibits a remarkable degree of selectivity for the human oxytocin receptor when compared to the three subtypes of human vasopressin receptors: V1a, V1b, and V2. wikipedia.orgmedchemexpress.com It has been reported to have over 31,000-fold selectivity over all three human vasopressin receptors. medchemexpress.comnewdrugapprovals.org Specifically, in-vitro data show a selectivity of over 50,000-fold for the V1a receptor, over 63,000-fold for the V1b receptor, and over 31,000-fold for the V2 receptor. wikipedia.org The pKi values for the human vasopressin receptors are significantly lower than for the oxytocin receptor, with reported values of <5.2 for hV1aR, 5.4 for hV1bR, and <5.1 for hV2R. medchemexpress.comtargetmol.com
Table 2: Selectivity Profile of Epelsiban
| Receptor | Selectivity Fold (over hOTR) | pKi |
|---|---|---|
| Human Oxytocin Receptor (hOTR) | - | 9.9 medchemexpress.comtargetmol.com |
| Human Vasopressin V1a Receptor (hV1aR) | >50,000 wikipedia.org | <5.2 medchemexpress.comtargetmol.com |
| Human Vasopressin V1b Receptor (hV1bR) | >63,000 wikipedia.org | 5.4 medchemexpress.comtargetmol.com |
Comparative Selectivity with Other Oxytocin Receptor Antagonists
When compared to other oxytocin receptor antagonists, Epelsiban demonstrates a superior potency and selectivity profile. It is approximately 100-fold more potent at the human oxytocin receptor than atosiban (B549348), a peptide-based antagonist. wikipedia.org Furthermore, Epelsiban is about 5-fold more potent at the hOTR and exhibits greater selectivity against the human vasopressin receptors, particularly the V2 receptor, when compared to retosiban. wikipedia.org The development of orally active, non-peptide oxytocin antagonists like Epelsiban with high selectivity was a key objective to overcome the limitations of less selective and non-orally bioavailable peptide antagonists like atosiban. newdrugapprovals.org
Structure Activity Relationship Sar of Epelsiban Besylate and Analogues
Identification of Pharmacophoric Elements within the 2,5-Diketopiperazine Scaffold
The journey to discover Epelsiban (B1671370) began with the screening of compound libraries, which identified the 2,5-diketopiperazine (2,5-DKP) scaffold as a novel and selective antagonist for the human oxytocin (B344502) receptor. wikipedia.org This heterocyclic motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products. researchgate.net The initial lead compound, a mixture of isomers with a 2,5-DKP core, demonstrated a binding affinity (Ki) of 300 nM for the OTR. wikipedia.org
The 2,5-DKP ring itself serves as a rigid and conformationally constrained core, which is crucial for presenting the appended substituents in the correct orientation for optimal interaction with the receptor. wikipedia.orgwikipedia.org This scaffold was identified as a preferred template not only for its binding potential but also because it allowed for the development of compounds with a reduced risk of crossing the blood-brain barrier, thereby targeting peripheral oxytocin receptors. wikipedia.org The essential pharmacophoric elements emanating from this core were determined to be the substituents at the C-3, C-6, and N-1 positions of the diketopiperazine ring.
Table 1: Evolution of 2,5-Diketopiperazine OTR Antagonists
| Compound | Key Structural Features | OTR Binding Affinity (Ki) |
|---|---|---|
| Lead Compound (Isomer Mixture) | 2,5-Diketopiperazine Scaffold | 300 nM |
| Compound 2 (Chirally Pure) | Semi-rigid, chirally pure 2,5-DKP with cis-disposed substituents at C-3 and C-6, and (R)-configuration at the C-7 side-chain. | 4 nM |
| Epelsiban | Optimized substituents at C-3, C-6, and N-1 for potency, selectivity, and oral bioavailability. | 0.13 nM |
This table illustrates the progression of OTR antagonist development, starting from an initial lead compound to the highly potent Epelsiban.
Impact of Substituent Modifications on Oxytocin Receptor Binding and Potency
Following the identification of the 2,5-DKP scaffold, SAR studies focused on optimizing the substituents at key positions to enhance potency. wikipedia.org
At the C-3 position , an indanyl group was found to be the preferred substituent for maximizing OTR antagonist potency. wikipedia.orgwikipedia.org Replacing the indanyl group with phenethyl or benzyl (B1604629) groups resulted in a progressive decrease in activity. wikipedia.org
At the C-6 position , a branched four-carbon alkyl group was determined to be optimal. Specifically, the sec-butyl group in the (S) configuration provided the best results. wikipedia.orgwikipedia.org The use of smaller alkyl groups at this position led to reduced antagonist activity. wikipedia.org
At the N-1 position , modifications to the acyclic amide side chain were critical. The introduction of a 2',6'-dimethyl-3'-pyridyl morpholine (B109124) amide in Epelsiban was a key optimization. wikipedia.org This modification, along with the use of small exocyclic aromatic rings and small amides, was instrumental in achieving good oral bioavailability while maintaining high potency. wikipedia.org An earlier analogue with a 2',4'-difluoro dimethylamide at this position also showed good potency (Ki = 0.63 nM) and oral bioavailability. wikipedia.org
These systematic modifications led to a significant increase in potency, from the initial lead compound (Ki = 300 nM) to early chirally pure analogues like compound 2 (Ki = 4 nM), and ultimately to Epelsiban, which exhibits sub-nanomolar potency (Ki = 0.13 nM). wikipedia.org
Stereochemical Requirements for Optimal Antagonistic Activity
The stereochemistry of the substituents on the 2,5-DKP ring and its side chains was found to be a critical determinant of antagonistic activity. wikipedia.orgwikiwand.com Initial studies with isomeric mixtures were followed by the synthesis of semi-rigid and chirally pure compounds, which revealed a clear stereochemical preference for potent OTR antagonism. wikipedia.org
The optimal activity was consistently observed in the (3R, 6R, 7R) series of isomers. wikipedia.org This means:
The substituent at the C-3 position (the indanyl group) has an (R)-configuration.
The substituent at the C-6 position (the sec-butyl group) has an (R)-configuration.
The chiral center in the amide side chain attached to the N-1 position, designated as C-7 , also has an (R)-configuration. wikipedia.org
The substituents at C-3 and C-6 are disposed in a cis relationship to each other on the diketopiperazine ring. wikipedia.org The importance of this specific stereochemistry is highlighted by the fact that inverting the stereochemistry at C-7 in a related series of compounds (the (3R, 6R, 7S)-isomer) resulted in a 10-fold decrease in potency. wikipedia.org Furthermore, the (3S, 6S, 7S) isomer is typically over 500 times less active than the optimal (3R, 6R, 7R)-isomer. wikipedia.org
Table 2: Influence of Stereochemistry on OTR Antagonist Potency in a Related Analogue Series
| Isomer | Potency (Relative to (3R, 6R, 7R)) |
|---|---|
| (3R, 6R, 7R) | Most Potent |
| (3R, 6R, 7S) | 10-fold less potent |
| (3S, 6S, 7S) | >500-fold less active |
This table demonstrates the critical impact of stereochemistry on the antagonistic activity of 2,5-diketopiperazine-based OTR antagonists. wikipedia.org
Relationship between Structural Features and Receptor Selectivity
A key objective in the development of Epelsiban was to achieve high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a, V1b, and V2). wikipedia.org The (3R, 6R, 7R) series of compounds inherently showed very good levels of selectivity relative to the vasopressin receptors. wikipedia.org
Modifications to the pyridylaldehyde moiety were explored to reduce affinity for vasopressin receptors. The optimization process that led to Epelsiban significantly enhanced this selectivity. Epelsiban demonstrates a remarkable selectivity profile, being over 50,000-fold more selective for the human OTR than for the human V1a receptor, over 63,000-fold for the V1b receptor, and over 31,000-fold for the V2 receptor. wikipedia.orgmedchemexpress.commedkoo.com An earlier analogue, the 2',4'-difluoro dimethylamide derivative, also displayed excellent selectivity of over 1000-fold for the OTR relative to the human vasopressin V1A, V2, and V1B receptors. wikipedia.org
Table 3: Selectivity Profile of Epelsiban
| Receptor | Binding Affinity (pKi) | Fold Selectivity vs. hOTR |
|---|---|---|
| Human Oxytocin Receptor (hOTR) | 9.9 | - |
| Human Vasopressin V1a Receptor | <5.2 | >50,000 |
| Human Vasopressin V1b Receptor | 5.4 | >63,000 |
| Human Vasopressin V2 Receptor | <5.1 | >31,000 |
This table presents the binding affinities (as pKi values) and the high selectivity of Epelsiban for the human oxytocin receptor over the human vasopressin receptors. wikipedia.orgmedchemexpress.comtargetmol.com
Preclinical Pharmacological Investigations
In Vitro Functional Assays
In vitro studies using isolated human myometrial tissue strips are a standard method for assessing the direct effects of pharmacological agents on uterine contractility. semanticscholar.org In this context, epelsiban (B1671370) has been evaluated for its ability to counteract the contractile effects of oxytocin (B344502), a key mediator of uterine contractions during labor.
Research comparing epelsiban with other oxytocin receptor antagonists has provided insights into its mechanism of action. nih.gov The binding of oxytocin to its receptor in myometrial cells typically activates a signaling cascade that leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), a molecule that triggers the release of intracellular calcium and initiates muscle contraction. nih.govnih.gov Studies on human myometrial samples obtained at cesarean section have shown that epelsiban competitively inhibits this pathway. The inhibition of IP3 production by epelsiban was found to follow single-site competitive binding kinetics, demonstrating its direct antagonistic action at the oxytocin receptor. nih.gov Unlike some other antagonists, epelsiban did not show agonist activity, further highlighting its distinct pharmacological profile. nih.gov
Oxytocin is known to stimulate the production of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 and F2α, in uterine tissues by up-regulating the enzyme cyclooxygenase-2 (COX-2). nih.govnih.govgoogle.com These prostaglandins are potent stimulators of uterine contractions and play a crucial role in labor. google.com
Pharmacological studies have revealed a key difference between epelsiban and the peptide-based antagonist, atosiban (B549348). While oxytocin and, at certain concentrations, atosiban were found to stimulate COX-2 activity and the subsequent production of prostaglandins, epelsiban did not exhibit this effect. nih.gov This finding suggests that epelsiban acts as a pure antagonist in this signaling pathway, blocking oxytocin's effects without stimulating prostaglandin synthesis itself. This distinction is significant, as it indicates a potentially different and more targeted mechanism of uterine relaxation compared to other oxytocin antagonists. nih.gov
The role of the oxytocin system in the male reproductive tract has also been a subject of investigation. Oxytocin receptors are present in both the glandular and stromal (smooth muscle) regions of the human prostate, and their expression may increase with age and in conditions like benign prostatic hyperplasia (BPH). nih.govwikipedia.orgmdpi.com Oxytocin can induce contractions in prostatic smooth muscle, contributing to the dynamic component of BPH. nih.govwikipedia.org
Preclinical research has demonstrated that epelsiban can inhibit the contractile effect of oxytocin in isolated human prostatic tissue in a concentration-dependent manner. wikipedia.org By blocking the specific oxytocin receptors in the prostate, epelsiban reduces smooth muscle tone, suggesting a potential therapeutic application in managing the symptoms of BPH. wikipedia.org This aligns with broader research indicating that oxytocin receptor antagonists can attenuate myogenic tone within the prostate. mdpi.comnih.gov
Modulation of Oxytocin-Stimulated Prostaglandin Production in Myometrial Cells
In Vivo Preclinical Models and Pharmacodynamics
To assess the in vivo efficacy of epelsiban, researchers have utilized anesthetized rat models, a standard preclinical method for evaluating uterine-relaxing agents. wikiwand.comnih.gov In these experiments, uterine contractions are artificially induced by a continuous intravenous administration of oxytocin. wikipedia.org The potency of the antagonist is then determined by measuring the reduction in uterine contractility following subsequent intravenous administration of increasing doses of the compound. wikipedia.org
These studies demonstrated the high in vivo oxytocin antagonist potency of epelsiban. wikipedia.orgwikiwand.com The results yielded a half-maximal inhibitory concentration (IC50) of 192 nM, quantifying its effectiveness in a living system. wikipedia.orgmedchemexpress.com This potent activity in a whole-animal model confirmed the promising results observed in in vitro assays. wikipedia.org
| Model | Parameter Measured | Result | Reference |
|---|---|---|---|
| Anesthetized Rat Uterine Contraction Model | Inhibition of Oxytocin-Induced Contractions (IC50) | 192 nM | wikipedia.orgmedchemexpress.com |
| Isolated Human Prostatic Tissue | Effect on Oxytocin-Induced Contractions | Concentration-dependent inhibition | wikipedia.org |
| Human Myometrial Cells | Effect on Oxytocin-Stimulated Prostaglandin Production | No stimulation of prostaglandin production | nih.gov |
Beyond its potential use in labor-related conditions, epelsiban was also evaluated for its role in other areas of reproductive physiology, specifically as an agent to enhance embryo implantation during in vitro fertilization (IVF). wikipedia.org Uterine contractile activity at the time of embryo transfer is considered a factor that can adversely affect implantation rates. nih.govfrontiersin.org Therefore, reducing these contractions via an oxytocin antagonist is a potential strategy to improve IVF outcomes. nih.gov
Studies in animal models have shown that oxytocin can reduce embryo implantation rates, an effect that can be reversed by an oxytocin antagonist. nih.gov Epelsiban was investigated for this purpose, with the hypothesis that by antagonizing oxytocin's effect on uterine contractility, it could create a more favorable environment for the embryo to implant. nih.gov This line of preclinical investigation supported the exploration of epelsiban in clinical trials for women undergoing embryo or blastocyst transfer. wikipedia.org
Investigation of Effects on Prostate Enlargement in Murine Models
Oxytocin has been observed to induce prostate enlargement in mice and stimulate contractions of the prostate via its specific receptors. wikipedia.org Notably, elevated concentrations of oxytocin are found in the prostatic tissue of patients with benign prostatic hyperplasia (BPH). wikipedia.org In preclinical studies, epelsiban has been shown to inhibit the contractile effects of oxytocin in human prostatic tissue in a concentration-dependent manner. wikipedia.org This suggests a potential therapeutic role for epelsiban in conditions like BPH by antagonizing the local effects of oxytocin on the prostate gland. wikipedia.org The use of murine models in prostate cancer research is well-established for understanding disease biology and evaluating the efficacy of new therapeutic agents. nih.govnih.gov
Central Nervous System Penetration and Effects on Ejaculation in Rodent Models
Epelsiban was initially designed to act on peripheral oxytocin receptors and was not intended to readily cross the blood-brain barrier. wikipedia.org However, studies in rodents have shown that when administered directly into the cerebral ventricles (intraventricularly), epelsiban can inhibit the brain's oxytocin receptors that are involved in mediating ejaculation. wikipedia.org Despite this finding in animal models, oral administration of epelsiban in human trials did not produce a significant effect on ejaculation. wikipedia.orgnih.gov This has led to the hypothesis that an oxytocin receptor antagonist with the ability to penetrate the central nervous system (CNS) would be necessary to systemically affect ejaculation. wikipedia.orgresearchgate.net Another selective oxytocin antagonist, cligosiban, which demonstrates good CNS penetration, has been developed and has shown to inhibit ejaculatory physiology in rodents. researchgate.netnih.gov
Preclinical Pharmacokinetics
Oral Bioavailability in Animal Species (e.g., rat, dog, cynomolgus monkey)
Epelsiban has demonstrated good oral bioavailability in several preclinical species. In rats, the oral bioavailability has been reported to be 53% and 55%. wikipedia.orgmedchemexpress.com In dogs, a similar oral bioavailability of 51% was observed. wikipedia.org The oral exposure and bioavailability of epelsiban in the cynomolgus monkey were found to be comparable to another oxytocin antagonist, retosiban. wikipedia.org
Table 1: Oral Bioavailability of Epelsiban in Preclinical Species
| Animal Species | Oral Bioavailability (%) |
| Rat | 53 - 55 |
| Dog | 51 |
| Cynomolgus Monkey | Comparable to retosiban |
Hepatic Intrinsic Clearance in Microsomal Models from Various Species
Epelsiban exhibits low intrinsic clearance in liver microsomes from multiple species, including rat, dog, cynomolgus monkey, and human. wikipedia.orgmedchemexpress.comtargetmol.com The use of intrinsic clearance data from in vitro models like liver microsomes is a standard practice in preclinical drug development to predict in vivo hepatic clearance in humans. nih.govresearchgate.net The low intrinsic clearance of epelsiban across these species suggests a lower risk of high first-pass metabolism in the liver, which is consistent with its observed good oral bioavailability. wikipedia.orgnewdrugapprovals.org
Cytochrome P450 Enzyme Inhibition Profile (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
Epelsiban has a favorable cytochrome P450 (CYP450) profile. wikipedia.org Studies have shown no significant inhibition of the five major CYP450 isozymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 100µM. wikipedia.org Furthermore, no time-dependent inhibition of these enzymes was observed. wikipedia.org This indicates that epelsiban has a low potential for causing drug-drug interactions by inhibiting the metabolism of other drugs that are substrates of these common CYP enzymes. youtube.comnih.gov
Metabolite Identification and Characterization in Preclinical Species
The identification and characterization of metabolites in preclinical species is a critical step to ensure that human metabolites are adequately tested in toxicology studies. While specific metabolites of epelsiban in preclinical species are not detailed in the provided search results, the process generally involves incubating the drug with liver microsomes or hepatocytes from different species and analyzing the resulting products. For epelsiban, it was noted that the introduction of polar heterocycles was a key design element to improve its metabolic profile, specifically concerning human cytochrome P450 enzymes, by using intrinsic clearance in microsomes to guide improvements. wikipedia.org The development of epelsiban was also supported by a satisfactory oral safety profile in female rats. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgrssing.com
Research Methodologies and Tools Utilized in Epelsiban Besylate Studies
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a cornerstone technique used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the target receptor is competed off by the test compound (in this case, Epelsiban). The concentration of the test compound that displaces 50% of the radioligand is used to calculate the inhibition constant (Ki), a measure of binding affinity.
Studies have demonstrated that Epelsiban (B1671370) is a highly potent and selective non-peptide oxytocin (B344502) antagonist with sub-nanomolar affinity for the human oxytocin receptor (OTR). wikipedia.org In vitro binding inhibition data revealed a Ki value of 0.13 nM and a corresponding pKi (the negative logarithm of Ki) of 9.9 for the human OTR. wikipedia.orgmedchemexpress.com These assays have also been critical in establishing Epelsiban's selectivity. The compound shows exceptionally high selectivity for the human OTR over the structurally related human vasopressin receptors (V1a, V1b, and V2). wikipedia.org The affinity for vasopressin receptors was significantly lower, with pKi values of <5.2 for hV1aR, 5.4 for hV1bR, and <5.1 for hV2R. medchemexpress.comtargetmol.com This translates to a selectivity of over 31,000-fold for the oxytocin receptor compared to the vasopressin receptor subtypes. wikipedia.orgtargetmol.com
| Receptor | Affinity (pKi) | Selectivity vs. hOTR |
| Human Oxytocin Receptor (hOTR) | 9.9 medchemexpress.comtargetmol.com | - |
| Human Vasopressin 1a Receptor (hV1aR) | <5.2 medchemexpress.comtargetmol.com | >31,000-fold wikipedia.orgtargetmol.com |
| Human Vasopressin 1b Receptor (hV1bR) | 5.4 medchemexpress.comtargetmol.com | >31,000-fold wikipedia.org |
| Human Vasopressin 2 Receptor (hV2R) | <5.1 medchemexpress.comtargetmol.com | >63,000-fold wikipedia.org |
Calcium Flux and cAMP Assays for Signal Transduction
To understand how Epelsiban functions as an antagonist, researchers employ assays that measure the downstream consequences of receptor binding. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca2+) concentrations. genome.jpamazonaws.com
Calcium flux assays are therefore a direct method to measure the functional antagonism of Epelsiban. In these experiments, cells engineered to express the human oxytocin receptor (such as HEK293 cells) are loaded with a calcium-sensitive fluorescent dye like Fluo-4. medchemexpress.com When the receptor is stimulated by oxytocin, the resulting influx of calcium causes an increase in fluorescence. The antagonist activity of Epelsiban is quantified by its ability to prevent or reduce this oxytocin-induced calcium flux. medchemexpress.com
While the primary signaling pathway for oxytocin involves calcium, other GPCRs can signal through the production of cyclic adenosine (B11128) monophosphate (cAMP), which can have opposing physiological effects in some tissues. google.comgoogle.com Although less central to oxytocin receptor function, cAMP assays can be used to ensure a compound does not have off-target effects on other signaling pathways. nih.govnih.gov These assays measure the synthesis of cAMP following receptor stimulation, typically by Gs-coupled receptors, or its inhibition by Gi-coupled receptors. nih.gov For Epelsiban, the focus remains on its potent blockade of the calcium signaling pathway initiated by oxytocin. medchemexpress.comgenome.jp
Isolated Tissue Bath Studies for Contractility Measurements
Isolated tissue bath studies provide a crucial link between molecular receptor binding and physiological response. nih.gov This ex vivo methodology allows researchers to study the contractile or relaxant properties of a compound on intact muscle tissue in a controlled environment. nih.gov To assess Epelsiban's antagonist activity, a strip of smooth muscle tissue known to express oxytocin receptors, such as uterine myometrium or prostate tissue, is suspended in an organ bath containing a physiological salt solution. wikipedia.orgnih.gov
The tissue is stimulated with oxytocin, which induces measurable muscle contractions. Subsequently, increasing concentrations of Epelsiban are added to the bath to determine its ability to inhibit these oxytocin-induced contractions. Research has shown that Epelsiban inhibits the contractile effect of oxytocin in human prostatic tissue in a concentration-dependent manner, confirming its antagonist activity at the tissue level. wikipedia.org This methodology is fundamental for characterizing the functional potency of oxytocin antagonists.
In Vivo Animal Model Development and Validation for Oxytocin Receptor Research
To confirm the therapeutic potential of a compound, its efficacy must be demonstrated in living organisms. In vivo animal models are developed and validated to simulate specific physiological or pathological conditions. For Epelsiban, a key model has been the anesthetized rat, where uterine contractility is stimulated by an intravenous infusion of oxytocin. wikipedia.org By administering Epelsiban intravenously after the oxytocin challenge, researchers can measure the reduction in the frequency and amplitude of uterine contractions. wikipedia.org This model was used to determine the in vivo potency of Epelsiban, yielding an IC50 (the concentration required to inhibit the response by 50%) of 192 nM. wikipedia.orgmedchemexpress.comtargetmol.com
Another important model has been the pharmacologically-induced ejaculation model in anesthetized rats. nih.gov This model helps to dissect the central and peripheral sites of action of oxytocin antagonists. nih.gov Studies using this model have shown that Epelsiban can inhibit ejaculation by acting on oxytocin receptors both in the brain and in peripheral tissues. nih.gov
| In Vivo Finding | Animal Model | Potency (IC50) |
| Inhibition of uterine contractions | Anesthetized Rat wikipedia.org | 192 nM medchemexpress.comtargetmol.com |
Structural Biology Techniques for Receptor-Antagonist Interactions (e.g., Molecular Modeling)
The high potency and selectivity of Epelsiban did not arise by chance but through deliberate medicinal chemistry efforts, likely guided by structural biology principles and molecular modeling. Epelsiban is a cyclic dipeptide, a class of compounds known as pyridyl-2,5-diketopiperazines, which were optimized as oxytocin antagonists. wikipedia.orgmedchemexpress.com Its specific chemical structure is (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione. wikipedia.org
While specific X-ray crystallography data of Epelsiban bound to the oxytocin receptor is not publicly available, its design was undoubtedly informed by models of the GPCR binding pocket. Molecular modeling would have been used to design a molecule with a three-dimensional shape and charge distribution that fits snugly and selectively into the oxytocin receptor, while having a poor fit for the closely related vasopressin receptors. The sophisticated four-component Ugi reaction used in its synthesis underscores the complex chemical architecture designed to achieve this precise interaction. wikipedia.org
Analytical Chemistry Techniques for Compound Characterization and Quantification in Biological Matrices
To understand the pharmacokinetic profile of Epelsiban (how it is absorbed, distributed, metabolized, and excreted), sensitive and specific analytical methods are required to quantify its concentration in biological matrices like blood, plasma, and tissues. nih.govnih.gov The gold standard for this type of bioanalysis is liquid chromatography coupled to mass spectrometry (LC-MS). nih.govfrontiersin.org
This technique first uses high-performance liquid chromatography (HPLC) to separate Epelsiban from other components in the biological sample. newdrugapprovals.org The separated compound then enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides highly sensitive and selective detection, allowing for precise quantification of the drug, even at very low concentrations. frontiersin.org These methods are rigorously validated to establish key parameters such as the lower limit of quantification (LLOQ), accuracy, and precision, which are essential for interpreting pharmacokinetic and pharmacodynamic data from preclinical and clinical studies. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for Epelsiban Besylate
Elucidating the Full Spectrum of Oxytocin (B344502) Receptor Physiological Roles using Epelsiban (B1671370) Besylate as a Probe
Epelsiban's utility as a research probe is grounded in its exceptional potency and selectivity for the human oxytocin receptor (hOTR). wikipedia.orgmedchemexpress.com Its properties allow for the precise investigation of OTR-mediated physiological processes while minimizing confounding effects from interactions with other receptors, particularly the closely related vasopressin receptors. wikipedia.orggoogle.com
Future research can leverage Epelsiban to dissect the nuanced roles of oxytocin in various physiological systems. For instance, studies using Epelsiban have already begun to differentiate the central versus peripheral mechanisms of oxytocin in controlling ejaculation. wikipedia.orgfrontiersin.org When administered systemically, Epelsiban was designed to act on peripheral receptors without readily crossing the blood-brain barrier. wikipedia.org However, direct intraventricular administration to rodents revealed that it could inhibit brain oxytocin receptors involved in ejaculation, highlighting a multi-level site of action. wikipedia.orgfrontiersin.org This approach, using targeted administration of Epelsiban, can be expanded to other areas where oxytocin's role is suspected but not fully understood, such as in social bonding, anxiety, and metabolic regulation.
As a model compound, Epelsiban is ideal for studying the structure-activity relationships of OTR antagonists. Its high-affinity binding provides a benchmark for characterizing the receptor's active site and understanding the molecular determinants of ligand recognition and signal transduction.
Exploring the Potential of Epelsiban Besylate in Novel Preclinical Disease Models
The known effects of oxytocin on smooth muscle contractility and cell growth suggest that Epelsiban could be effective in a range of disease models beyond its initial clinical targets. google.com
Benign Prostatic Hyperplasia (BPH): Oxytocin is known to induce prostate enlargement in mice and stimulate contractions of prostatic tissue via its specific receptor. wikipedia.org Elevated concentrations of oxytocin have been found in prostatic tissue from patients with BPH. wikipedia.org Research has shown that Epelsiban can inhibit the contractile effect of oxytocin in human prostatic tissue in a concentration-dependent manner, suggesting its potential as a therapeutic agent for BPH. wikipedia.org Future preclinical studies could explore the long-term effects of Epelsiban on prostate growth and urinary function in established animal models of BPH.
Adenomyosis: Preclinical studies indicate that Epelsiban may alleviate symptoms of adenomyosis by competitively inhibiting oxytocin binding, thereby reducing uterine contractility and associated inflammatory pathways. Although its development for this indication was halted for strategic reasons, further research in animal models could clarify the extent of its efficacy on lesion growth and pain-related behaviors. wikipedia.org
In Vitro Fertilization (IVF): Epelsiban has been investigated for its potential to enhance embryo implantation rates during IVF by antagonizing oxytocin's contractile effects on the uterus. biosynth.com This creates a more favorable environment for the embryo. Further preclinical research could optimize the timing and method of administration to maximize implantation success rates in animal models of assisted reproduction.
| Preclinical Model | Investigated Mechanism of Action | Potential Future Research Direction |
| Benign Prostatic Hyperplasia (BPH) | Inhibition of oxytocin-induced contractions in human prostatic tissue. wikipedia.org | Long-term studies in BPH animal models to assess effects on prostate growth and urinary symptoms. |
| Adenomyosis | Reduction of uterine contractility and inflammatory pathways via OTR antagonism. | Investigation of effects on lesion progression and pain mechanisms in relevant animal models. |
| IVF Enhancement | Modulation of uterine contractility to improve the environment for embryo implantation. | Optimization of administration protocols in preclinical models of assisted reproductive technology. |
Development of Advanced Analogues with Modified Pharmacokinetic Profiles or Enhanced Selectivity
The development of Epelsiban itself was the result of extensive structure-activity relationship (SAR) studies that optimized a 2,5-diketopiperazine scaffold for potency and oral bioavailability. However, one of the key findings from its clinical evaluation, particularly for premature ejaculation, was its limited ability to penetrate the central nervous system (CNS). wikipedia.org This limitation points to a clear direction for future drug design.
The development of advanced analogues should focus on:
Improving CNS Penetration: The failure of oral Epelsiban to show efficacy for premature ejaculation in human trials, despite its effectiveness when administered directly into the rodent brain, underscores the need for CNS-penetrant OTR antagonists. wikipedia.org The subsequent development of compounds like Cligosiban, which has documented CNS penetration, validates this strategy. wikipedia.orgresearchgate.net Future medicinal chemistry efforts could modify the Epelsiban scaffold to enhance its ability to cross the blood-brain barrier, potentially unlocking its therapeutic potential for centrally-mediated disorders.
Enhancing Selectivity and Potency: Epelsiban already exhibits remarkable selectivity over vasopressin receptors. wikipedia.orggoogle.com However, further modifications could aim to fine-tune this profile or increase potency even further. SAR studies have shown that small changes to the exocyclic aromatic rings and amide groups can significantly impact pharmacokinetic properties and potency. wikipedia.org Continued exploration of these chemical spaces could yield next-generation antagonists with superior drug-like properties.
| Compound | Key Feature | Implication for Future Analogues |
| Epelsiban | High peripheral selectivity; poor CNS penetration. wikipedia.org | A scaffold to be modified for improved brain bioavailability. |
| Atosiban (B549348) | Lower potency (100-fold less than Epelsiban) and selectivity. wikipedia.org | Highlights the superior potency of the Epelsiban scaffold. |
| Retosiban | Less potent and selective than Epelsiban. wikipedia.org | Provides a comparative benchmark for potency and selectivity. |
| Cligosiban | A CNS-penetrant OTR antagonist. wikipedia.orgresearchgate.net | Demonstrates the feasibility and potential of developing brain-active analogues. |
Investigating Synergistic Effects with Other Pharmacological Agents in Preclinical Settings
The potential for combination therapies involving Epelsiban is a largely unexplored but promising research avenue. While no studies have directly investigated Epelsiban in combination with other agents, research in related areas provides a strong rationale for such investigations.
For example, studies on other tocolytics have explored combination therapy to enhance efficacy in preventing preterm labor. nih.gov Combining an OTR antagonist like atosiban with agents acting on different pathways, such as the natural product mundulone, has been proposed to achieve synergistic effects and reduce the side effects associated with high doses of single agents. nih.gov This principle could be applied to Epelsiban, which could be tested in preclinical models of preterm labor in combination with beta-adrenergic agonists, calcium channel blockers, or cyclooxygenase inhibitors.
Furthermore, the interplay between the oxytocin and opioid systems is well-documented. One study found that co-administering oxytocin with the µ-opioid receptor antagonist naloxone (B1662785) resulted in a synergistic enhancement of social attention in monkeys. pnas.org This suggests that blocking a related inhibitory pathway could amplify the effects of modulating the oxytocin system. Future preclinical studies could explore whether combining Epelsiban with antagonists of other neurotransmitter systems (e.g., opioid, cannabinoid) could produce synergistic therapeutic effects in models of social behavior, pain, or anxiety.
Application of this compound as a Tool Compound in Receptor Biology Research
As a tool compound, Epelsiban is invaluable for basic research in receptor biology. Its high affinity and selectivity make it a reliable antagonist for probing the function and signaling of the oxytocin receptor. wikipedia.orggoogle.com
Future applications in this area include:
Receptor Mapping and Characterization: Epelsiban can be used in competitive binding assays to characterize the binding sites of novel OTR ligands.
Signal Pathway Analysis: By selectively blocking the OTR, Epelsiban allows researchers to isolate and study the downstream signaling cascades initiated by oxytocin binding, such as the activation of the phosphatidylinositol-calcium second messenger system and the transactivation of the epidermal growth factor receptor (EGFR). drugbank.com
In Vivo Functional Studies: The ability to administer Epelsiban systemically or directly into specific tissues or brain regions allows for precise in vivo studies to determine the physiological consequences of OTR blockade in various contexts. wikipedia.orgfrontiersin.org This helps to build a more comprehensive understanding of the oxytocin system's role throughout the body.
Q & A
Q. How can researchers validate the selectivity of Epelsiban besylate for the oxytocin receptor in competitive binding assays?
To confirm selectivity, employ radioligand binding assays using cells expressing oxytocin receptors (OXTR) and related receptors (e.g., vasopressin receptors). Measure the inhibitory constant (pKi) of this compound against OXTR and compare it to off-target receptors. A pKi of 9.9 for OXTR (as reported in literature) indicates high selectivity . Include positive controls (e.g., endogenous oxytocin) and negative controls (receptor-free systems) to minimize false positives. Statistical validation via ANOVA or Student’s t-test ensures reproducibility .
Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
Use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, optimized for Epelsiban’s physicochemical properties. Method validation should follow ICH guidelines, including parameters like linearity (e.g., 10–70 µg/mL with r² ≥ 0.999), precision (%RSD < 2 for intra-/inter-day assays), and recovery rates (98–102%) . For complex matrices (e.g., plasma), combine with solid-phase extraction (SPE) to enhance sensitivity .
Q. How should in vitro efficacy studies of this compound be designed to assess oxytocin receptor antagonism?
Use cell-based functional assays (e.g., calcium flux or cAMP inhibition) in OXTR-transfected cell lines. Dose-response curves (0.1–100 nM) with this compound can determine EC₅₀ values. Include a reference antagonist (e.g., atosiban) for comparative potency. Normalize results to basal activity and vehicle controls to account for background noise .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Conduct systematic triangulation :
- Compare plasma exposure levels (via LC-MS/MS) with effective in vitro concentrations.
- Assess metabolite activity using hepatic microsomal assays.
- Evaluate tissue penetration via autoradiography or PET imaging.
Cross-validate findings using multiple models (e.g., rodent vs. non-rodent) to identify species-specific disparities .
Q. What methodological approaches are optimal for stability-indicating studies of this compound under stress conditions?
Perform forced degradation studies under ICH-recommended conditions:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.
- Photolytic exposure : 1.2 million lux-hours of visible/UV light.
Analyze degradation products via RP-HPLC or UPLC-MS. This compound shows instability in oxidative and photolytic conditions (e.g., 30% degradation), necessitating protective formulations .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dose optimization for this compound?
Develop a compartmental PK-PD model integrating:
- Plasma concentration-time profiles (non-linear mixed-effects modeling).
- Receptor occupancy data (from radioligand displacement assays).
- Efficacy endpoints (e.g., inhibition of uterine contractions in animal models).
Use tools like NONMEM or Monolix for parameter estimation. Validate the model with bootstrap analysis or visual predictive checks .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: e.g., reaction temperature, pH).
- Use design-of-experiments (DoE) to optimize synthesis conditions.
- Characterize intermediates via NMR and mass spectrometry.
For purity, enforce a threshold of ≥98% (HPLC area normalization) and track impurities using high-resolution MS .
Q. How should researchers design studies to evaluate synergistic effects between this compound and other neuropharmacologic agents?
Adopt isobolographic analysis or combination index (CI) methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
